(2Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate
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Overview
Description
Diethyl 2-oxobutanedioate ion, also known as diethyl oxalacetate, is an organic compound with the molecular formula C8H12O5. It is a diester of oxalacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its clear liquid form and a molecular weight of 188.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxobutanedioate ion can be synthesized through the esterification of oxalacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, diethyl 2-oxobutanedioate ion is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove water and drive the reaction forward .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxobutanedioate ion undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl oxalate.
Reduction: Reduction reactions can convert it into diethyl malate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Diethyl oxalate.
Reduction: Diethyl malate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxobutanedioate ion has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting metabolic pathways.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of diethyl 2-oxobutanedioate ion involves its reactivity as an electrophile in various chemical reactions. It can form enolate ions under basic conditions, which then participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the keto group.
Diethyl oxalate: Similar but with two ester groups directly attached to the oxalate moiety.
Ethyl acetoacetate: Contains a similar ester group but with a different carbon skeleton.
Uniqueness
Diethyl 2-oxobutanedioate ion is unique due to its keto group, which imparts distinct reactivity compared to other similar esters. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
Molecular Formula |
C8H11O5- |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/p-1/b6-5- |
InChI Key |
JILRCVQYCFULEY-WAYWQWQTSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\[O-] |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)[O-] |
Origin of Product |
United States |
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